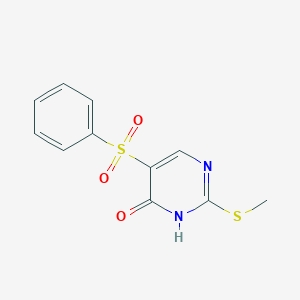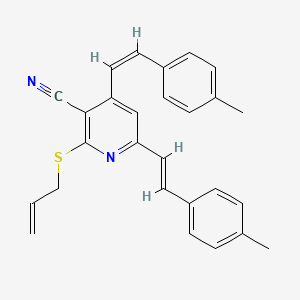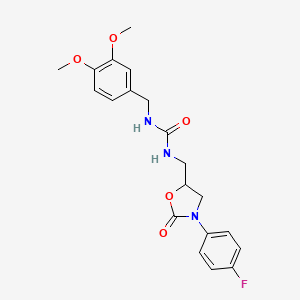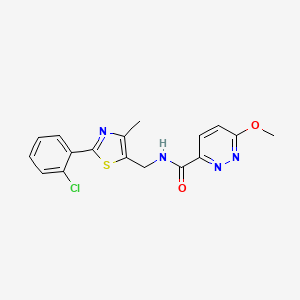
2-(Methylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(Methylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They are involved in many biological processes as they are key components of nucleic acids (DNA and RNA).
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The methylsulfanyl group (-SCH3) would be attached at the 2-position of the ring, the phenylsulfonyl group (-SO2C6H5) at the 5-position, and a hydroxyl group (-OH) at the 4-position .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups attached to the pyrimidine ring. For example, the hydroxyl group might be involved in acid-base reactions, the methylsulfanyl group could undergo oxidation to form a sulfoxide or sulfone, and the phenylsulfonyl group might participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Nucleophilic Displacement and Synthesis
- The compound has been utilized in the nucleophilic displacement of a methylsulfanyl group on substituted pyrimidinones. This process facilitates the introduction of amino groups and the formation of carbon-carbon bonds, demonstrating its utility in synthetic chemistry (Kikelj et al., 2010).
Crystallography and Molecular Structure
- Studies have explored the crystallographic properties of derivatives of this compound. For example, the benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one have shown distinct polymorphic forms and intricate molecular interactions, contributing to the understanding of molecular and crystal structures (Glidewell et al., 2003).
Antimicrobial Applications
- Certain derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. When incorporated into polyurethane varnish for surface coating and printing ink paste, these derivatives exhibited significant antimicrobial effects, highlighting their potential in this area (El‐Wahab et al., 2015).
Synthesis of Novel Compounds
- The compound has been used in the synthesis of new pyrazolopyrimidine ring systems with phenylsulfonyl moiety. Some of these novel sulfone derivatives have shown antimicrobial activity exceeding that of reference drugs, indicating their potential in drug discovery and development (Alsaedi et al., 2019).
Domino Reactions in Organic Synthesis
- It has been involved in domino reactions with heterocyclic CH acids, demonstrating the versatility of this compound in organic synthesis and its potential in the development of new chemical entities (Erkin & Ramsh, 2014).
Highly Regioselective Synthesis
- The compound has been used in a highly regioselective synthesis process for 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones. This highlights its importance in precise synthetic processes where regioselectivity is crucial (Dos Santos et al., 2015).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(benzenesulfonyl)-2-methylsulfanyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S2/c1-17-11-12-7-9(10(14)13-11)18(15,16)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJOMILHYBFNLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=O)N1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-ethyl-N-(3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2369699.png)
![N-(2-chlorophenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2369701.png)

![1,2-diamino-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2369704.png)
![N-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-oxochromene-3-carboxamide](/img/structure/B2369706.png)

![2-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide](/img/structure/B2369708.png)

![9-(4-butylphenyl)-1,7-dimethyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydro-6H,7H, 8H-1,3-diazaperhydroino[1,2-h]purine-2,4-dione](/img/no-structure.png)

![N,7-bis(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2369713.png)
![(4-(Isobutylsulfonyl)piperidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2369716.png)
![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl benzenecarboxylate](/img/structure/B2369717.png)
